molecular formula C17H13ClN4O2 B3611760 N-(4-acetylphenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide

N-(4-acetylphenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B3611760
M. Wt: 340.8 g/mol
InChI Key: KAHJYKHHCAZIFX-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a type of heterocyclic compound that contain nitrogen atoms. These compounds are important in pharmaceutical chemistry due to their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves reactions with various ester ethoxycarbonylhydrazones with several primary amines . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The presence of electronegative substituents on the phenyl ring, as well as the presence of one-carbonyl group, can result in a relative increase in the cytotoxic activity of the synthesized compounds .


Chemical Reactions Analysis

The synthesis of certain 1,2,4-triazole derivatives has been accomplished using various starting materials and reactions, such as the Suzuki–Miyaura cross-coupling reaction .

Mechanism of Action

While the specific mechanism of action for your compound is not known, some 1,2,4-triazole derivatives have shown inhibition potential against carbonic anhydrase-II enzyme .

Safety and Hazards

The safety of 1,2,4-triazole derivatives is often evaluated on normal cell lines. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The synthesis of high nitrogen-containing heterocyclic systems, like 1,2,4-triazole derivatives, has been attracting increasing interest over the past decade because of their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy .

properties

IUPAC Name

N-(4-acetylphenyl)-2-chloro-5-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c1-11(23)12-2-4-13(5-3-12)21-17(24)15-8-14(6-7-16(15)18)22-9-19-20-10-22/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHJYKHHCAZIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetylphenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide
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N-(4-acetylphenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide
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N-(4-acetylphenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide
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N-(4-acetylphenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide
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N-(4-acetylphenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide
Reactant of Route 6
N-(4-acetylphenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide

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